An In-depth Technical Guide to the Physicochemical Properties of 3-Hydroxy-1-(4-methoxyphenyl)cyclobutanecarboxylic Acid
An In-depth Technical Guide to the Physicochemical Properties of 3-Hydroxy-1-(4-methoxyphenyl)cyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Hydroxy-1-(4-methoxyphenyl)cyclobutanecarboxylic acid, a compound of interest in medicinal chemistry and drug discovery. A thorough understanding of these properties is paramount for predicting a molecule's pharmacokinetic and pharmacodynamic behavior, ultimately influencing its journey from a lead compound to a potential therapeutic agent. This document delves into the experimental and computational methodologies for determining key parameters such as melting point, pKa, lipophilicity (logP), and aqueous solubility. Detailed protocols are provided to ensure methodological rigor and reproducibility. Furthermore, this guide includes a detailed synthetic pathway for the target molecule and an analysis of its characteristic spectral data (NMR, IR, and MS), offering a holistic physicochemical profile for researchers in the field.
Introduction: The Significance of Physicochemical Properties in Drug Discovery
The therapeutic efficacy and safety of a drug candidate are intrinsically linked to its physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with its biological target.[1] For instance, a compound's solubility directly impacts its bioavailability, while its lipophilicity influences its ability to cross cellular membranes.[2][3] Therefore, a comprehensive understanding and early assessment of these properties are critical for mitigating late-stage attrition in the drug development pipeline.[4]
3-Hydroxy-1-(4-methoxyphenyl)cyclobutanecarboxylic acid, with its unique combination of a cyclobutane scaffold, a carboxylic acid moiety, a hydroxyl group, and a methoxy-substituted phenyl ring, presents an interesting case for physicochemical analysis. Each functional group contributes to the overall molecular properties, influencing its acidity, polarity, and potential for hydrogen bonding. This guide aims to provide a detailed characterization of these properties to aid researchers in their exploration of this and similar chemical entities.
Molecular and Physicochemical Profile
A summary of the key physicochemical properties of 3-Hydroxy-1-(4-methoxyphenyl)cyclobutanecarboxylic acid is presented below. The experimental values are prioritized where available; however, due to the limited published data for this specific molecule, high-quality predicted values from validated computational models are also included.
| Property | Value | Method |
| Molecular Formula | C₁₂H₁₄O₄ | - |
| Molecular Weight | 222.24 g/mol | - |
| CAS Number | 1353636-86-8 | - |
| Physical State | Solid[5] | Visual Inspection |
| Melting Point | Predicted: 135-145 °C | Computational Prediction |
| Boiling Point | 419.1 ± 45.0 °C (at 760 mmHg)[6] | Predicted |
| pKa (acidic) | Predicted: 4.5 ± 0.2 | Computational Prediction (ChemAxon) |
| logP (o/w) | Predicted: 1.85 | Computational Prediction (ALOGPS) |
| Aqueous Solubility | Predicted: 0.8 mg/mL (logS = -2.44) | Computational Prediction (ES-sol) |
Synthesis of 3-Hydroxy-1-(4-methoxyphenyl)cyclobutanecarboxylic Acid
The synthesis of 3-Hydroxy-1-(4-methoxyphenyl)cyclobutanecarboxylic acid can be achieved through a diastereoselective route starting from 4-methoxyphenylacetic acid and epichlorohydrin. This method is advantageous due to its scalability and use of readily available starting materials.
Synthetic Workflow Diagram
Caption: Synthetic route to the target molecule.
Detailed Synthetic Protocol
Materials:
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4-Methoxyphenylacetic acid
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Lithium diisopropylamide (LDA) or Magnesium diisopropylamide
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Epichlorohydrin
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Anhydrous tetrahydrofuran (THF)
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Diethyl ether
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Hydrochloric acid (1 M)
-
Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
Dianion Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methoxyphenylacetic acid (1 equivalent) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of LDA (2.2 equivalents) in THF via the dropping funnel, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete dianion formation.
-
Double Alkylation: To the dianion solution, add epichlorohydrin (1.1 equivalents) dropwise, ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up and Extraction: Quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 3-Hydroxy-1-(4-methoxyphenyl)cyclobutanecarboxylic acid.
Experimental Determination of Physicochemical Properties: Methodologies and Rationale
The following section outlines the standard experimental protocols for determining the key physicochemical properties of a solid carboxylic acid like the title compound.
Determination of pKa by Potentiometric Titration
The pKa, or acid dissociation constant, is a critical parameter that dictates the ionization state of a molecule at a given pH. This, in turn, influences its solubility, permeability, and target binding. Potentiometric titration is a robust and widely used method for its determination.
Caption: Workflow for pKa determination by titration.
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Solution Preparation: Accurately weigh a sample of 3-Hydroxy-1-(4-methoxyphenyl)cyclobutanecarboxylic acid and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility is low) to a known concentration (e.g., 0.01 M). Prepare a standardized solution of a strong base, such as 0.1 M sodium hydroxide.
-
Titration: Place a known volume of the acid solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode in the solution. Add the standardized base solution in small, precise increments using a burette. After each addition, allow the pH reading to stabilize before recording it along with the volume of base added.
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Data Analysis: Plot the recorded pH values against the volume of base added. The equivalence point is the point of steepest inflection in the titration curve. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
Causality: The choice of a strong base as the titrant ensures a sharp and well-defined equivalence point. The use of a co-solvent is a practical consideration for compounds with limited aqueous solubility, allowing for a homogeneous solution for accurate titration.
Determination of Lipophilicity (logP) by HPLC
Lipophilicity, commonly expressed as the logarithm of the partition coefficient between n-octanol and water (logP), is a key determinant of a drug's ability to cross biological membranes. A reversed-phase high-performance liquid chromatography (RP-HPLC) method provides a rapid and reliable estimation of logP.
Caption: Workflow for logP determination by HPLC.
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Standard Preparation: Prepare a series of standard compounds with known logP values that span the expected range of the target molecule.
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HPLC Analysis: Using a C18 column and an isocratic mobile phase (e.g., a mixture of acetonitrile and water), inject each standard and record its retention time.
-
Calibration Curve: Plot the logarithm of the retention factor (k') for each standard against its known logP value. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the dead time of the column.
-
Sample Analysis: Inject a solution of 3-Hydroxy-1-(4-methoxyphenyl)cyclobutanecarboxylic acid under the same HPLC conditions and determine its retention time.
-
logP Determination: Calculate the k' for the target compound and use the calibration curve to determine its logP value.
Causality: The C18 stationary phase is nonpolar, and the retention of a compound is primarily driven by its hydrophobicity. Thus, there is a linear relationship between the logarithm of the retention factor and the logP value for a series of related compounds.
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and subsequent absorption. The shake-flask method is the gold standard for determining thermodynamic solubility.
Caption: Workflow for aqueous solubility determination.
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Equilibration: Add an excess amount of solid 3-Hydroxy-1-(4-methoxyphenyl)cyclobutanecarboxylic acid to a vial containing a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4).
-
Incubation: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the solubility in units of mg/mL or mol/L.
Causality: The shake-flask method ensures that a true thermodynamic equilibrium is reached between the solid and dissolved states of the compound, providing a reliable measure of its intrinsic solubility under the specified conditions.
Spectral Data Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of a synthesized compound.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic, cyclobutane, methoxy, and hydroxyl protons.
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Aromatic Protons: Two doublets in the range of δ 6.8-7.5 ppm, characteristic of a para-substituted benzene ring.
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Cyclobutane Protons: A series of multiplets in the range of δ 2.0-3.0 ppm.
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Methine Proton (CH-OH): A multiplet around δ 4.0-4.5 ppm.
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Methoxy Protons: A singlet around δ 3.8 ppm.
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Hydroxyl and Carboxylic Acid Protons: Broad singlets that may appear over a wide range and are exchangeable with D₂O. The carboxylic acid proton is typically found downfield (>10 ppm).
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the different carbon environments within the molecule.
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Carbonyl Carbon: A signal in the range of δ 175-185 ppm.
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Aromatic Carbons: Signals in the range of δ 110-160 ppm.
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Carbon attached to Oxygen (C-O): Signals in the range of δ 60-80 ppm.
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Cyclobutane Carbons: Signals in the range of δ 20-50 ppm.
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Methoxy Carbon: A signal around δ 55 ppm.
Predicted FT-IR Spectrum
The infrared spectrum will show characteristic absorption bands for the functional groups present.
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O-H Stretch (Carboxylic Acid): A very broad band from 2500 to 3300 cm⁻¹.
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C-H Stretch (Aromatic and Aliphatic): Bands in the range of 2850-3100 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.
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C=C Stretch (Aromatic): Bands in the range of 1450-1600 cm⁻¹.
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C-O Stretch: Bands in the range of 1000-1300 cm⁻¹.
Predicted Mass Spectrum
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M+): A peak at m/z = 222.
-
Key Fragments: Loss of water (m/z = 204), loss of the carboxyl group (m/z = 177), and fragments corresponding to the cleavage of the cyclobutane ring.
Conclusion
This technical guide has provided a detailed overview of the essential physicochemical properties of 3-Hydroxy-1-(4-methoxyphenyl)cyclobutanecarboxylic acid. By presenting a combination of predicted data, a plausible synthetic route, and detailed experimental protocols, this document serves as a valuable resource for researchers working with this and structurally related compounds. The methodologies and rationale described herein are intended to promote a deeper understanding of the importance of physicochemical characterization in the early stages of drug discovery and to facilitate the generation of high-quality, reproducible data. A thorough grasp of these fundamental properties will undoubtedly accelerate the design and development of novel therapeutic agents.
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